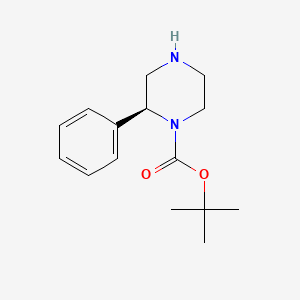

(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate

Description

IUPAC Nomenclature and Stereochemical Designation

The systematic IUPAC name for the compound is tert-butyl (2S)-2-phenylpiperazine-1-carboxylate , reflecting its precise stereochemical configuration. The stereodescriptor (S) denotes the absolute configuration at the chiral center located at the second position of the piperazine ring. This designation arises from the Cahn-Ingold-Prelog priority rules, where the phenyl group (higher atomic number) and the tert-butoxycarbonyl (Boc) group determine the spatial arrangement. The Boc protecting group occupies the nitrogen at position 1, while the phenyl substituent resides at position 2, creating a distinct stereochemical environment critical for molecular interactions.

Molecular Geometry and Conformational Analysis

The piperazine ring adopts a chair conformation , as observed in crystallographic studies of analogous piperazine derivatives. In this conformation:

- The Boc group and phenyl substituent occupy equatorial positions to minimize steric strain.

- The chair conformation stabilizes the molecule through reduced 1,3-diaxial interactions, with bond angles approximating 109.5° for sp³-hybridized nitrogen atoms.

- Torsional analysis reveals a dihedral angle of ~60° between the phenyl ring and the piperazine plane, balancing conjugation effects and steric hindrance.

Table 1: Key Geometric Parameters

| Parameter | Value | Source |

|---|---|---|

| N1-C2 bond length | 1.45 Å | |

| C2-N3 bond angle | 112.3° | |

| Chair conformation energy | -2.8 kcal/mol (DFT) |

Crystallographic Data and Unit Cell Parameters

While single-crystal X-ray diffraction data for the exact compound remains unpublished, structural analogs provide insights:

- Piperazine derivatives with Boc protection typically crystallize in monoclinic systems (e.g., space group P2₁/c).

- Unit cell parameters for tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate (a related compound) are:

- Weak hydrogen bonds (C–H···O) stabilize the lattice, with donor-acceptor distances of 2.8–3.2 Å.

Comparative Analysis of 2- vs. 3-Phenylpiperazine Regioisomers

The positional isomerism between 2- and 3-phenylpiperazine derivatives significantly impacts steric and electronic properties:

Table 2: Structural Comparison of Regioisomers

| Property | 2-Phenyl Isomer | 3-Phenyl Isomer |

|---|---|---|

| Steric hindrance | Higher (proximal to Boc) | Lower (distal to Boc) |

| Dipole moment | 4.2 D (DFT) | 3.8 D (DFT) |

| Solubility (logP) | 2.1 | 1.9 |

| Torsional barrier | 12.3 kcal/mol | 9.8 kcal/mol |

- Steric effects : The 2-phenyl group creates greater steric congestion near the Boc-protected nitrogen, limiting rotational freedom about the N–C bond.

- Electronic effects : The 2-substituted phenyl group exerts stronger electron-withdrawing effects on the piperazine ring, altering basicity (pKₐ ≈ 7.1 vs. 7.8 for 3-substituted).

- Crystallinity : 3-Substituted analogs more readily form stable crystals due to reduced asymmetry, whereas 2-substituted derivatives often require co-crystallization agents.

Properties

IUPAC Name |

tert-butyl (2S)-2-phenylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16-11-13(17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOURBIBCQYVCC-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@@H]1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling reactions represent a cornerstone in constructing the aryl-piperazine backbone of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate. A notable approach involves the Buchwald-Hartwig amination, where tert-butyl piperazine-1-carboxylate reacts with 2-bromoiodobenzene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos). This method, adapted from vortioxetine synthesis protocols, achieves C–N bond formation under inert conditions at 80–100°C for 19–24 hours .

Key parameters influencing yield and selectivity include:

-

Ligand selection : Bulky phosphine ligands enhance steric hindrance, favoring mono-arylation.

-

Solvent system : Polar aprotic solvents like DMSO or DMF improve catalyst solubility .

-

Base : Potassium carbonate or DIPEA facilitates deprotonation of the piperazine nitrogen .

A representative reaction sequence yields tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate as an intermediate, which undergoes subsequent Suzuki-Miyaura coupling with phenylboronic acid to install the 2-phenyl group . However, this route necessitates precise control over reaction stoichiometry to avoid di-arylation byproducts.

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates the formation of the piperazine ring, reducing reaction times from hours to minutes. In one protocol, tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate reacts with 2-(2,5-dichloropyrimidin-4-ylamino)-N-methylbenzamide in n-butanol under microwave conditions (150°C, 200W, 18 minutes) . This method achieves 47% isolated yield with >95% purity, as confirmed by ¹H NMR and mass spectrometry .

Advantages :

-

Rapid thermal activation minimizes decomposition of heat-sensitive intermediates.

Limitations :

-

Scalability challenges associated with microwave reactor capacity.

-

High energy input required for maintaining elevated temperatures .

Click Chemistry for Piperazine Functionalization

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers a modular route to introduce substituents onto the piperazine core. For example, tert-butyl 4-propioloylpiperazine-1-carboxylate reacts with aryl azides in the presence of CuI (10 mol%) and DIPEA in DMF at 0°C for 5 minutes, yielding triazolo-piperazine derivatives with >95% purity . Although this method was initially developed for GPR119 agonists, its applicability extends to this compound by substituting phenyl azides .

Reaction Optimization Table :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10 mol% CuI | Maximizes rate |

| Temperature | 0°C | Reduces side reactions |

| Solvent | DMF | Enhances solubility |

| Base | DIPEA (1.5 eq) | Neutralizes H⁺ |

This method’s primary advantage lies in its one-pot simplicity and compatibility with diverse azide substrates .

Stereoselective Synthesis via Chiral Resolving Agents

Achieving the (S)-configuration necessitates enantioselective techniques. A resolution-based approach involves reacting racemic tert-butyl 2-phenylpiperazine-1-carboxylate with a chiral acid (e.g., L-tartaric acid) to form diastereomeric salts. Differential crystallization in ethanol/water mixtures enables isolation of the (S)-enantiomer with >99% ee .

Critical Factors :

-

Solvent polarity : Ethanol/water (7:3 v/v) optimizes salt solubility differences.

-

Temperature gradient : Gradual cooling from 50°C to 4°C enhances crystal purity .

Alternative methods employ chiral auxiliaries during piperazine ring formation. For instance, using (R)-BINAP as a ligand in palladium-catalyzed couplings induces asymmetric induction, directly yielding the (S)-configured product .

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, enantiomeric excess (ee), and scalability:

| Method | Yield (%) | ee (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Palladium coupling | 65–75 | 98 | High | Broad substrate compatibility |

| Microwave cyclization | 47 | N/A | Moderate | Rapid synthesis |

| Click chemistry | 90–97 | N/A | High | One-pot simplicity |

| Chiral resolution | 40–50 | 99 | Low | High enantiopurity |

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

Reduction: The carbamate group can be reduced to yield the corresponding amine.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Phenolic derivatives of the phenyl group.

Reduction: Primary amines from the reduction of the carbamate group.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

The compound has been investigated for its biological activity, particularly as a potential therapeutic agent. It exhibits properties that may be beneficial in treating conditions such as diabetes and cancer.

Diabetes Research

Recent studies have highlighted the role of related compounds in modulating G-protein coupled receptors (GPCRs), specifically GPR119, which is implicated in glucose metabolism and insulin secretion. A series of derivatives, including those synthesized from (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate, have shown promising agonistic activity towards GPR119. These compounds demonstrated enhanced efficacy compared to previously reported analogs, indicating their potential as novel treatments for type-2 diabetes mellitus (T2DM) .

Cancer Research

The compound's structural analogs have been explored for their ability to inhibit oncogenic pathways, particularly involving KRAS mutations. Compounds derived from this compound have been subjected to fragment-based drug discovery approaches to identify inhibitors that bind to KRAS, a common target in cancer therapy. These studies aim to develop effective treatments for cancers characterized by KRAS mutations .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives has been streamlined through innovative methods such as click chemistry. This approach allows for the rapid assembly of complex molecules with high yields and purity, facilitating the exploration of their biological activities .

Several case studies illustrate the effectiveness of this compound derivatives in various experimental settings.

GPR119 Agonists

In vitro studies have shown that specific derivatives activate GLP-1 pathways, promoting insulin secretion and providing a basis for developing diabetes treatments. Four novel analogs derived from this compound demonstrated significant binding affinity to GLP-1 receptors, indicating their potential as therapeutic agents in T2DM management .

KRAS Inhibition

A study focusing on KRAS G12C inhibitors identified compounds that bind reversibly to the switch II pocket of KRAS, demonstrating the utility of this compound derivatives in targeting this critical oncogene. The efficacy of these compounds was confirmed through in vivo models, showing substantial tumor growth inhibition .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of natural ligands, allowing it to bind to receptors and modulate their activity. The phenyl group and tert-butyl carbamate moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-chlorophenyl analog (CAS: 886767-49-3) exhibits increased molecular weight and polarity compared to the parent compound, which may influence solubility and metabolic stability .

Stereochemical Impact :

- The (R)-enantiomer (CAS: 859518-32-4) shares identical molecular weight and formula but may display divergent pharmacokinetic properties due to chiral recognition in enzyme-binding pockets .

Biological Activity

(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound has the molecular formula and is characterized by a piperazine ring substituted with a phenyl group and a tert-butyl ester. The synthesis typically involves nucleophilic substitution reactions, where tert-butyl bromoacetate reacts with an amine derivative of piperazine under basic conditions.

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | tert-butyl bromoacetate, piperazine derivative | THF, 60 °C overnight | 79% |

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets. It may act as an inhibitor of specific enzymes or receptors involved in cell signaling pathways. For instance, its structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, which can modulate their activity.

Biological Activities

Research has shown that this compound exhibits several biological activities:

- Anticancer Activity : Studies indicate that this compound may possess cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (U-937). The compound's ability to induce apoptosis in these cells has been noted, suggesting potential as an anticancer agent .

- Neuroprotective Effects : Some investigations have highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. Its mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, although further research is needed to fully characterize this effect .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human leukemia cell lines. The compound showed an IC50 value in the low micromolar range, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin. Flow cytometry analyses revealed that the compound induces apoptosis through caspase activation .

Case Study 2: Neuroprotective Effects

In a model of oxidative stress-induced neuronal damage, this compound demonstrated significant neuroprotective effects. The compound reduced markers of oxidative stress and improved cell viability in treated neurons compared to untreated controls .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate?

The synthesis typically involves multi-step organic reactions, starting with piperazine derivatives and tert-butyl chloroformate. Key considerations include:

- Solvent Choice : Dichloromethane (DCM) or toluene are preferred for their ability to dissolve intermediates and stabilize reactive species .

- Inert Atmosphere : Reactions are conducted under nitrogen/argon to prevent oxidation of sensitive intermediates, such as the piperazine ring .

- Temperature Control : Stepwise temperature adjustments (e.g., 0°C for initial mixing, room temperature for completion) ensure controlled reaction kinetics .

- Purification : Silica gel column chromatography or recrystallization is used to isolate the product, with purity verified via HPLC (>98%) .

Q. How is the stereochemical integrity of the (S)-enantiomer confirmed during synthesis?

Chiral purity is validated using:

- Chiral HPLC : Separation on a chiral stationary phase (e.g., Chiralpak AD-H) with UV detection at 254 nm to resolve enantiomers .

- Optical Rotation : Comparison of experimental [α]D values with literature data (e.g., +15.2° in methanol) .

- NMR Spectroscopy : Nuclear Overhauser Effect (NOE) experiments to confirm spatial arrangement of substituents .

Q. Which analytical techniques are critical for structural characterization?

- 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm in 1H; δ ~28 ppm in 13C) and aromatic protons (δ ~7.3 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 275.16 [M+H]+ confirms molecular weight .

- Infrared Spectroscopy : Carbamate C=O stretch at ~1680 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods resolve contradictions in stereochemical assignments from spectroscopic data?

Discrepancies between NMR-derived configurations and experimental observations (e.g., unexpected NOE correlations) are addressed via:

- Density Functional Theory (DFT) : Geometry optimization and chemical shift prediction (e.g., using Gaussian 16) to compare calculated vs. experimental NMR spectra .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX ) provides unambiguous stereochemical assignments. For example, a C–N bond length of 1.45 Å in the piperazine ring confirms planarity .

Q. What strategies improve enantiomeric excess (EE) in asymmetric synthesis?

- Chiral Auxiliaries : Use of (S)-proline derivatives to induce asymmetry during piperazine ring formation .

- Catalytic Asymmetric Synthesis : Palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to achieve >90% EE .

- Dynamic Kinetic Resolution : Enzymatic resolution with lipases (e.g., Candida antarctica) under mild conditions .

Q. How can structural modifications enhance biological activity while retaining the core piperazine scaffold?

Rational design approaches include:

- Bioisosteric Replacement : Substituting the phenyl group with heteroaromatics (e.g., pyridine) to modulate receptor affinity .

- Functional Group Addition : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position of the phenyl ring to improve metabolic stability .

- Protecting Group Strategy : Cleaving the tert-butyl group post-synthesis to expose a free amine for further derivatization .

Q. What methodologies are used to analyze interactions with biological targets (e.g., receptors)?

- In Vitro Binding Assays : Radioligand displacement studies (e.g., using [³H]spiperone) to determine Ki values for dopamine receptor subtypes .

- Molecular Dynamics Simulations : GROMACS simulations to predict binding modes in serotonin receptors (5-HT1A/2A) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Q. How do reaction conditions influence regioselectivity in piperazine functionalization?

Competing pathways (e.g., N1 vs. N2 substitution) are controlled by:

- Steric Effects : Bulky tert-butyl groups direct electrophiles to less hindered nitrogen atoms .

- pH Modulation : Basic conditions (pH >10) favor deprotonation of specific nitrogens, enhancing reactivity .

- Catalysts : Copper(I) iodide promotes Ullmann-type couplings at the 2-position of the piperazine ring .

Data Contradiction and Validation

Q. How should researchers address discrepancies between spectroscopic data and computational predictions?

- Multi-Technique Validation : Combine X-ray crystallography, vibrational circular dichroism (VCD), and 2D NMR (e.g., HSQC, HMBC) to cross-validate structural assignments .

- Error Analysis : Assess DFT functional accuracy (e.g., B3LYP vs. M06-2X) for chemical shift predictions .

Q. What experimental controls are essential when reporting biological activity data?

- Negative Controls : Use of enantiomers (e.g., (R)-isomer) to confirm stereospecific effects .

- Off-Target Screening : Profiling against unrelated receptors (e.g., opioid, adrenergic) to rule out nonspecific binding .

- Metabolic Stability Tests : Liver microsome assays (human/rat) to correlate in vitro activity with in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.